Sarcosterol
Description
Sarcosterol is a marine-derived sterol first isolated from the soft coral Sarcophyton glaucum in 1979 . Its chemical structure is defined as (23R,24R)-dimethylcholest-5,17(20)-dien-3β-ol, with a molecular formula of C₂₉H₄₈O and a molecular weight of 412.37 g/mol . The compound features a Δ⁵ double bond in the steroid nucleus, a Δ¹⁷⁽²⁰⁾ double bond in the side chain, and two methyl groups at positions C-23 and C-24 in the R configuration.
Properties
CAS No. |
73731-24-5 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1 |
InChI Key |
WSMAULFAXOAWSD-PPGDCBHWSA-N |
SMILES |
CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Isomeric SMILES |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)C |
Canonical SMILES |
CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarcosterol; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sterols
Sarcosterol belongs to the phytosterol subclass, characterized by alkylation and oxidation modifications in the side chain. Below is a comparative analysis with structurally related compounds:
Key Structural Differences
Key Observations :
- Side-Chain Modifications : this compound’s 17(20)-double bond and 23R,24R-dimethyl groups distinguish it from plant-derived sterols like brassicasterol, which feature a 24-methyl group but lack marine-specific alkylation .
- Biosynthetic Origins: Unlike dinosterol (common in dinoflagellates), this compound is exclusive to soft corals, reflecting niche biosynthetic pathways in marine ecosystems .
Spectroscopic Differentiation
- NMR Signatures : this compound’s ¹³C NMR spectrum shows distinct signals at δC 133.0 (C-20) and δC 52.9 (C-14) , attributed to the Δ¹⁷⁽²⁰⁾ double bond and side-chain methyl groups . In contrast, brassicasterol lacks these signals due to its Δ⁷ and Δ²² double bonds .
- HMBC Correlations : For 16α-hydroxythis compound, HMBC cross-peaks between δH 4.65 (H-16) and C-13 (δC 44.2)/C-20 (δC 133.0) confirm hydroxylation at C-16 .
Bioactivity Comparisons
Functional Insights :
- The C-16 hydroxylation in 16α-hydroxythis compound correlates with increased cytotoxicity, suggesting that oxidation at this position enhances interaction with cellular targets .
- This compound’s 17(20)-double bond may contribute to membrane disruption in fungi, a mechanism less prevalent in plant sterols like brassicasterol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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